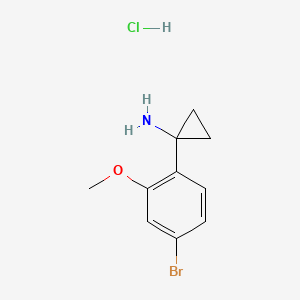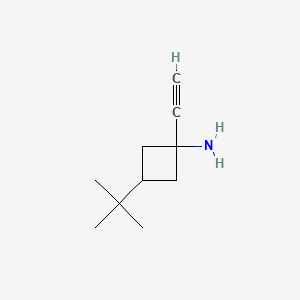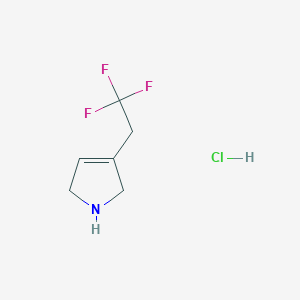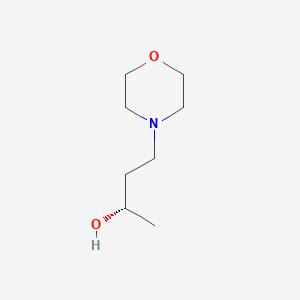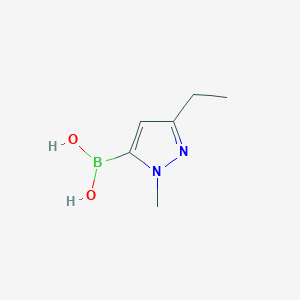
1-Methyl-3-ethyl-1H-pyrazole-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-ethyl-1-methyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with ethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-1-methyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of 1-methylpyrazole with ethyl bromide in the presence of a base to form 3-ethyl-1-methylpyrazole. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for (3-ethyl-1-methyl-1H-pyrazol-5-yl)boronic acid often involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(3-ethyl-1-methyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyrazoles: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3-ethyl-1-methyl-1H-pyrazol-5-yl)boronic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (3-ethyl-1-methyl-1H-pyrazol-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-methyl-1H-pyrazol-5-yl)boronic acid
- (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-1H-pyrazole)
- (5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole)
Uniqueness
The presence of both ethyl and methyl groups may enhance its stability and provide distinct electronic properties compared to other boronic acid derivatives .
Eigenschaften
Molekularformel |
C6H11BN2O2 |
|---|---|
Molekulargewicht |
153.98 g/mol |
IUPAC-Name |
(5-ethyl-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-3-5-4-6(7(10)11)9(2)8-5/h4,10-11H,3H2,1-2H3 |
InChI-Schlüssel |
MKTDVMYWAJEDHK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NN1C)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


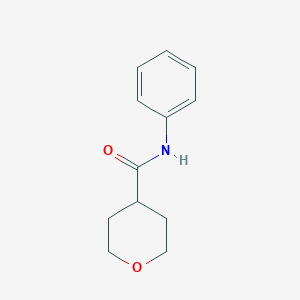
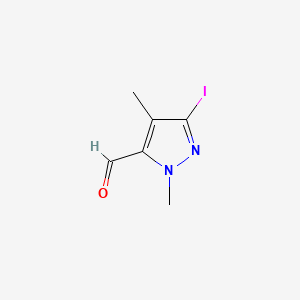
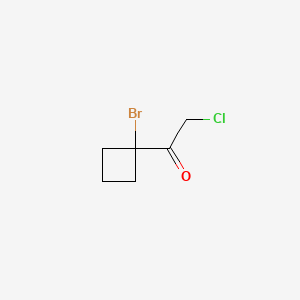
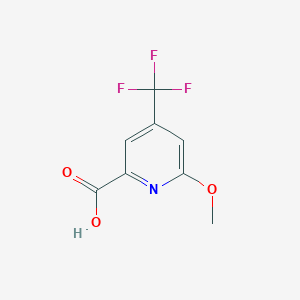
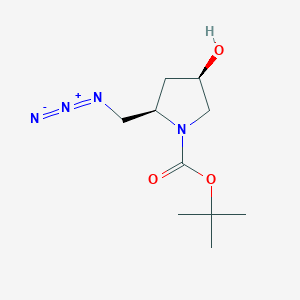
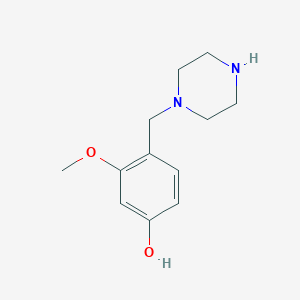
![Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15299824.png)
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)
![1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)
![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)
